molecular formula C7H9NO2 B14284347 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- CAS No. 141883-40-1

4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-

Cat. No.: B14284347
CAS No.: 141883-40-1
M. Wt: 139.15 g/mol
InChI Key: LCPLQLJTNCAAGT-UHFFFAOYSA-N
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Description

Overview of 1,3-Oxazine Heterocyclic Chemistry

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.org Depending on the relative positions of these heteroatoms, they are classified into 1,2-, 1,3-, and 1,4-oxazines. ijrpr.com The 1,3-oxazine scaffold is a privileged motif in chemistry due to its presence in a wide array of pharmacologically active compounds and its utility as a versatile synthetic intermediate. derpharmachemica.comosi.lv These compounds are key building blocks for synthesizing a broad range of other heterocyclic systems and polymers. researchgate.net The chemistry of 1,3-oxazines is rich and varied, with numerous synthetic methodologies developed for their preparation, including multicomponent reactions and various cyclization strategies. osi.lvsciresliterature.org Their derivatives have garnered significant interest for their potential biological activities. ijrpr.comderpharmachemica.com

Structural Characteristics of the 4H-1,3-Oxazin-4-one Motif

The 4H-1,3-oxazin-4-one ring is a specific derivative of 1,3-oxazine featuring a ketone group at the C4 position. This motif consists of a six-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The presence of the conjugated system involving the nitrogen lone pair, the double bond, and the carbonyl group imparts specific electronic and chemical properties to the ring. This structure is planar and possesses a degree of aromatic character which influences its stability and reactivity. The electron distribution within the ring makes it susceptible to both electrophilic and nucleophilic attack at different positions, rendering it a useful synthon in organic synthesis.

Below is a table summarizing the key structural and chemical properties of the core 4H-1,3-Oxazin-4-one system.

PropertyDescription
Molecular Formula C₄H₃NO₂
Heteroatoms One Oxygen (position 1), One Nitrogen (position 3)
Key Functional Group Conjugated enone system (α,β-unsaturated ketone)
Hybridization Ring atoms are predominantly sp² hybridized.
Reactivity The ring can participate in various reactions, including cycloadditions and reactions with nucleophiles, often leading to ring-opening or transformation into other heterocyclic systems.

Significance of Alkyl Substitution, with Focus on 2-Ethyl and 6-Methyl Analogues

The introduction of substituents onto a heterocyclic ring can profoundly alter its physical, chemical, and biological properties. researchgate.net Alkyl groups, such as the ethyl group at the C2 position and the methyl group at the C6 position of the 4H-1,3-oxazin-4-one ring, are known to exert influence through several mechanisms.

The table below outlines the potential effects of these specific alkyl substitutions.

SubstituentPositionPotential Effects
2-Ethyl C2- Electronic: Acts as an electron-donating group, potentially increasing the electron density in the ring. - Steric: Provides steric hindrance, which can influence the regioselectivity of reactions involving the C2 position. - Physicochemical: Increases lipophilicity and molecular weight.
6-Methyl C6- Electronic: Functions as a weak electron-donating group, affecting the reactivity of the C=C double bond. - Steric: Introduces steric bulk near the C5 and C6 positions. - Physicochemical: Contributes to increased lipophilicity and alters the overall shape of the molecule.

Current Research Focus on 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- and Related Ring Systems

While specific research on 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is limited, the broader class of 1,3-oxazin-4-one derivatives is an active area of investigation. Much of the research is concentrated on the synthesis and application of benzofused analogues, known as benzoxazinones. mdpi.comresearchgate.net These compounds are recognized for their significant biological activities and serve as important precursors in medicinal chemistry. nih.govresearchgate.net

Research trends indicate a focus on several key areas:

Novel Synthetic Methods: Chemists continue to develop more efficient, environmentally friendly, and versatile methods for synthesizing substituted 1,3-oxazine derivatives. researchgate.netsciresliterature.org This includes the use of microwave-assisted synthesis and one-pot multicomponent reactions. researchgate.net

Pharmacological Applications: There is considerable interest in exploring the therapeutic potential of this class of compounds. Derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. derpharmachemica.comresearchgate.netacs.org

Intermediates in Organic Synthesis: The unique reactivity of the 1,3-oxazin-4-one ring makes it a valuable intermediate for the synthesis of other complex heterocyclic structures, such as quinazolinones. researchgate.net

The study of specifically substituted analogues like 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- would contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. Further investigation into its synthesis and properties could reveal novel applications in materials science or medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141883-40-1

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-ethyl-6-methyl-1,3-oxazin-4-one

InChI

InChI=1S/C7H9NO2/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3

InChI Key

LCPLQLJTNCAAGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C=C(O1)C

Origin of Product

United States

Synthetic Methodologies for 4h 1,3 Oxazin 4 One Derivatives

General Strategies for 4H-1,3-Oxazin-4-one Ring Formation

The construction of the 4H-1,3-oxazin-4-one core can be achieved through various synthetic routes. These methods often involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of 4H-1,3-oxazin-4-one derivatives. These reactions typically involve the condensation of a bifunctional precursor, containing both a nucleophilic and an electrophilic center, with a suitable cyclizing agent. For instance, pyridyl-substituted 1,3,5-triazines can be synthesized in good to excellent yields through a one-step cyclocondensation of 4H-pyrido nih.govnih.govoxazin-4-ones with amidines. acs.orgnih.gov This method is broadly applicable with a variety of amidines and different series of 4H-pyrido nih.govnih.govoxazin-4-ones. acs.orgnih.gov

Multicomponent Reactions in Oxazine (B8389632) Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is highly efficient and atom-economical. mdpi.com In the context of oxazine synthesis, a diastereoselective one-pot five-component reaction has been reported for the synthesis of 4-(tetrazole)-1,3-oxazinanes. nih.gov This catalyst-free Asinger-Ugi-tetrazole reaction is accelerated by sonication and demonstrates excellent diastereoselectivity and a broad substrate scope. nih.gov Another example is the synthesis of 1,3-oxazinan-4-ones through a three-component [3+2+1] cycloaddition of imines, epoxides, and carbon monoxide in the presence of a cobalt catalyst. researchgate.net

Catalytic Systems for Oxazine Ring Formation

Various catalytic systems have been developed to facilitate the formation of the oxazine ring, often enhancing reaction rates and yields. Both metal-based and metal-free catalysts have been employed.

A facile and efficient synthesis of bicyclic 1,3-oxazin-4-ones has been achieved via an Iridium-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride. rsc.org This method is scalable and proceeds under mild conditions with good yields and a broad substrate scope. rsc.org Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides a route to substituted 4H-benzo[d] nih.govnih.govoxazines. nih.gov This chemoselective oxygen cyclization proceeds via a 6-exo-dig pathway under very mild reaction conditions. nih.gov

Rhodium carbenoids have been shown to react with isoxazoles to produce 4H-1,3-oxazines in good to excellent yields through a ring expansion process. nih.gov This transformation is thought to proceed through ylide intermediates. nih.gov Furthermore, a catalyst-free approach for the synthesis of 4H-1,3,4-oxadiazines in water has been reported, highlighting a green chemistry approach.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained significant traction as it often leads to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 4H-1,3-oxazin-4-one derivatives has also benefited from this technology.

A facile one-pot microwave-assisted protocol has been developed for the synthesis of 4H-benzo nih.govnih.govoxazin-4-ones from isatoic anhydrides and acetic anhydride over a basic alumina support under solvent-free conditions. This method offers excellent yields and is environmentally friendly. Microwave irradiation has also been used to promote the formation of 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-ones from anthranilic acids and triethyl orthobenzoate. nih.gov Additionally, a one-pot, four-component synthesis of 2-methyl quinazolin-4[3H]-one derivatives under microwave irradiation involves the formation of benzoxazinone (B8607429) intermediates. researchgate.netresearchgate.net

The synthesis of a library of 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides has been achieved using both conventional heating and microwave assistance. The microwave-assisted method significantly reduced reaction times and improved yields and purity. arkat-usa.org

Synthesis of Fused 4H-1,3-Oxazin-4-one Systems (e.g., 4H-Benzo[d]nih.govnih.govoxazin-4-ones)

Fused 4H-1,3-oxazin-4-one systems, particularly 4H-benzo[d] nih.govnih.govoxazin-4-ones, are of significant interest. These structures are often synthesized from derivatives of anthranilic acid.

Condensation Reactions of Substituted Anthranilic Acids with Orthoesters

A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This reaction can be catalyzed by acid and performed under thermal or microwave conditions. nih.govmdpi.com The reaction proceeds through the formation of an iminium intermediate, followed by ring closure and elimination of ethanol (B145695). mdpi.com

The electronic nature of the substituents on the anthranilic acid ring can influence the outcome of the reaction. Electron-donating groups tend to favor the formation of the desired 4H-benzo[d] nih.govnih.govoxazin-4-ones, while electron-withdrawing groups may lead to the isolation of the dihydro intermediate, (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-ones. researchgate.netnih.gov

Below is a table summarizing the synthesis of various 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones from anthranilic acid and different orthoesters.

Synthesis of 2-Substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones

OrthoesterProductYield (Method 1 - Thermal)Yield (Method 2 - Microwave)Reference
Triethyl orthoacetate2-Methyl-4H-benzo[d] nih.govnih.govoxazin-4-one75%78% mdpi.com
Triethyl orthopropionate2-Ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one80%83% mdpi.com
Triethyl orthovalerate2-Butyl-4H-benzo[d] nih.govnih.govoxazin-4-one74%76% mdpi.com
Triethyl orthobenzoate2-Phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one78%80% mdpi.com

Acylation-Cyclization Strategies Involving Acid Chlorides and Anhydrides

A foundational and widely utilized method for synthesizing 4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acids followed by cyclodehydration. This two-step, one-pot process typically employs acid chlorides or anhydrides as acylating agents.

The classical approach involves treating an anthranilic acid with an aroyl chloride in the presence of a base like pyridine. nih.gov This forms an N-acylanthranilic acid intermediate, which then undergoes cyclization, often promoted by a dehydrating agent like acetic anhydride, to yield the final benzoxazinone product. researchgate.netchiet.edu.eg

Variations of this method are common:

Direct Refluxing: A straightforward synthesis involves refluxing the parent anthranilic acid directly with an acid anhydride. For example, 6-iodo-2-methyl-benzo rsc.orgnih.govoxazin-4-one is prepared by refluxing 5-iodoanthranilic acid with acetic anhydride. bu.edu.eg Similarly, 2-amino-5-fluorobenzoic acid can be refluxed with acetic anhydride to yield 6-fluoro-2-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one. researchgate.net

Stepwise Acylation and Cyclization: A two-step procedure can also be employed, where the anthranilic acid is first acylated with an acid chloride (e.g., acetyl chloride) in the presence of a base, and the resulting N-acyl intermediate is then cyclized using a dehydrating agent like acetic anhydride. researchgate.net

These methods are valued for their operational simplicity and the use of readily available starting materials.

Table 1: Examples of Acylation-Cyclization Reactions

Starting Material Reagents Product Citation
Anthranilic Acid Aroyl Chlorides, Pyridine 2-Aryl-4H-1,3-benzoxazin-4-ones nih.gov
5-Iodoanthranilic Acid Acetic Anhydride 6-Iodo-2-methyl-benzo rsc.orgnih.govoxazin-4-one bu.edu.eg
Anthranilic Acid Acetyl Chloride, then Acetic Anhydride 2-Methyl-4H-3,1-benzoxazin-4-one researchgate.net

Palladium-Catalyzed Cyclocarbonylation Routes

Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for constructing heterocyclic systems. Palladium-catalyzed reactions, in particular, offer mild and efficient pathways to 4H-1,3-benzoxazin-4-ones.

A notable example is a domino carbonylation–cyclization process. nih.gov In this method, readily available ortho-iodophenols or ortho-bromophenols are subjected to palladium-catalyzed carbonylative coupling. A carbon monoxide source, such as molybdenum hexacarbonyl (Mo(CO)₆) or other CO-releasing reagents, is used. The coupling with cyanamide, followed by a spontaneous intramolecular cyclization, affords the 4H-1,3-benzoxazin-4-ones in moderate to excellent yields. nih.gov This one-step method operates under mild conditions and demonstrates good substrate compatibility, even extending to the more challenging ortho-bromophenol substrates. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2-Amino-4H-benzo[e] rsc.orgnih.govoxazin-4-ones

Substrate Catalyst System CO Source Result Citation
ortho-Iodophenols Palladium Catalyst Mo(CO)₆ Moderate to excellent yields nih.gov
ortho-Bromophenols Palladium Catalyst Mo(CO)₆ Lower yields than iodides nih.gov

Oxidative Approaches to Aromatic-Fused Oxazinones

Oxidative strategies provide another modern avenue for the synthesis of benzoxazinone derivatives, often under transition-metal-free conditions. These methods typically involve the formation of a key C–O bond through an oxidative process.

One such approach is an I₂/TBHP-mediated green oxidative coupling combined with isocyanide insertion. This reaction allows for the synthesis of a diverse range of 2-aminobenzoxazin-4-ones under mild conditions. nih.gov Another strategy utilizes activated manganese dioxide (MnO₂) to prepare pyrrolo[1,2-a] rsc.orgnih.govbenzoxazinones from ortho-functionalized anthranilic acids via an intramolecular C–O cyclization. nih.gov The weak Lewis acidity and temperature-adjustable oxidative power of MnO₂ are exploited in this transformation. nih.gov

Precursor-Based Syntheses for 2-Ethyl-6-methyl-Substituted Architectures

The synthesis of the specific compound, 2-ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one, is achieved through the reaction of a substituted anthranilic acid with an orthoester. This method provides a direct route to the target molecule with good yield.

The synthesis involves reacting 2-amino-5-methylbenzoic acid with triethyl ortho-propionate. The acid-catalyzed reaction leads to the formation of the desired benzoxazinone. In a reported procedure, this transformation resulted in a 66% yield of 2-ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one, which was isolated as white crystals. mdpi.com

Table 3: Synthesis and Properties of 2-Ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one

Property Value Citation
Precursors 2-Amino-5-methylbenzoic acid, Triethyl ortho-propionate mdpi.com
Yield 66% mdpi.com
Appearance White crystals mdpi.com
Melting Point 103–104 °C mdpi.com
IR (thin film, cm⁻¹) 1686, 1596 mdpi.com
¹H-NMR (400 MHz, CDCl₃, δ) 7.98 (s, 1H), 7.60 (d, 1H), 7.46 (d, 1H), 2.71 (q, 2H), 2.47 (s, 3H), 1.36 (t, 3H) mdpi.com
¹³C-NMR (101 MHz, CDCl₃, δ) 163.1, 160.1, 144.3, 138.4, 137.7, 128.0, 126.4, 116.5, 26.1, 21.2, 10.3 mdpi.com

| HRMS (ESI) [M+H]⁺ | Calculated: 190.0868, Found: 190.0865 | mdpi.com |

This precursor-based approach highlights a targeted and effective method for constructing specifically substituted oxazinone architectures.

Table of Mentioned Compounds

Compound Name
2-ethyl-6-methyl-4H-1,3-oxazin-4-one
4H-1,3-Oxazin-4-one
Anthranilic acid
2-Aryl-4H-1,3-benzoxazin-4-one
Acetic anhydride
6-Iodo-2-methyl-benzo rsc.orgnih.govoxazin-4-one
5-Iodoanthranilic acid
6-Fluoro-2-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one
2-Amino-5-fluorobenzoic acid
2-Methyl-4H-3,1-benzoxazin-4-one
Acetyl chloride
4H-1,3-benzoxazin-4-one
ortho-Iodophenol
ortho-Bromophenol
Molybdenum hexacarbonyl
Cyanamide
Oxalyl chloride
Phenyl formate
2-Aminobenzoxazin-4-one
5H-pyrrolo[1,2-a] rsc.orgnih.govbenzoxazinone
2-Ethyl-6-methyl-4H-benzo[d] rsc.orgnih.govoxazin-4-one
2-Amino-5-methylbenzoic acid

Reactivity and Reaction Pathways of 4h 1,3 Oxazin 4 One Scaffolds

Electrophilic and Nucleophilic Reactivity Profiles.

The 4H-1,3-oxazin-4-one ring contains two primary sites susceptible to nucleophilic attack: the carbonyl carbon at the C-4 position and the carbon at the C-2 position. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms renders these positions electrophilic.

The carbonyl group at the C-4 position is a key site for nucleophilic attack. This often leads to the opening of the oxazinone ring. The general mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo ring cleavage.

Nitrogen nucleophiles, such as primary amines and hydrazine (B178648), readily react with 4H-1,3-oxazin-4-one derivatives. These reactions typically result in the opening of the oxazinone ring followed by recyclization to form various nitrogen-containing heterocyclic compounds, most commonly quinazolinone derivatives. researchgate.netresearchgate.net For instance, the reaction of a related benzoxazinone (B8607429) with nitrogen nucleophiles afforded quinazolinone derivatives. researchgate.net The reaction of 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles like hydrazine hydrate, formamide, benzylamine, and ethylamine (B1201723) has been shown to yield corresponding quinazolin-4(3H)-one derivatives. researchgate.net

Table 1: Representative Reactions of 4H-1,3-Oxazin-4-one Scaffolds with Nitrogen Nucleophiles

NucleophileReagent ExampleExpected Product with 2-ethyl-6-methyl-4H-1,3-oxazin-4-one
Primary AmineBenzylamineN-benzyl-4-oxo-2-ethyl-6-methyl-4H-1,3-oxazin-3-ium-3-ide (after ring opening and recyclization)
HydrazineHydrazine Hydrate3-amino-2-ethyl-6-methylquinazolin-4(3H)-one
AmideFormamide2-ethyl-6-methylquinazolin-4(3H)-one

Note: The expected products are based on the reactivity of analogous 4H-1,3-oxazin-4-one systems.

Oxygen nucleophiles, such as alcohols, can also attack the electrophilic centers of the 4H-1,3-oxazin-4-one ring. The reaction of a benzoxazinone with ethanol (B145695) has been reported to yield an ethyl benzoate (B1203000) derivative, indicating the opening of the oxazinone ring. researchgate.net In the context of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, reaction with an alcohol like ethanol would be expected to yield an ester of N-propionyl-3-aminobut-2-enoic acid. The reactivity of variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones with a variety of alcohols proceeded smoothly to form the corresponding N-acetyl-anthranilates. researchgate.net

Table 2: Representative Reactions of 4H-1,3-Oxazin-4-one Scaffolds with Oxygen Nucleophiles

NucleophileReagent ExampleExpected Product with 2-ethyl-6-methyl-4H-1,3-oxazin-4-one
AlcoholEthanolEthyl N-(1-methyl-3-oxobut-1-en-1-yl)propanamide

Note: The expected product is based on the reactivity of analogous 4H-1,3-oxazin-4-one systems.

Carbon nucleophiles, particularly active methylene (B1212753) compounds, can react with 4H-1,3-oxazin-4-ones. These reactions often lead to the formation of new carbon-carbon bonds and can result in the synthesis of various heterocyclic systems. For example, the reaction of 2-methyl-4H-3,1-benzoxazin-4-ones with active methylene compounds under basic conditions leads to C-acylation, which can be followed by cyclization to form 4-hydroxy-quinolin-2-ones. researchgate.net

Table 3: Representative Reactions of 4H-1,3-Oxazin-4-one Scaffolds with Carbon Nucleophiles

Nucleophile TypeReagent ExampleExpected Product Type with 2-ethyl-6-methyl-4H-1,3-oxazin-4-one
Active Methylene CompoundDiethyl malonate3-substituted 4-hydroxy-6-methyl-2-pyridone derivative

Note: The expected product type is based on the reactivity of analogous 4H-1,3-oxazin-4-one systems.

Ring Transformations and Rearrangement Reactions.

The 4H-1,3-oxazin-4-one scaffold is known to undergo various ring transformations and rearrangement reactions, often initiated by nucleophilic attack or thermal and photochemical stimuli.

A prominent reaction pathway for 4H-1,3-oxazin-4-ones involves Ring Opening and Subsequent Cyclization (RORC). This process is typically initiated by the attack of a nucleophile, leading to the cleavage of the oxazinone ring to form an acyclic intermediate. This intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring system. The reaction with nitrogen nucleophiles to form quinazolinones is a classic example of an RORC process. researchgate.net The initial nucleophilic attack at C-4 leads to ring opening, forming an N-acylamino ketoamide intermediate, which then cyclizes to the quinazolinone.

Interconversion to Quinazolinone Derivatives

The conversion of a 4H-1,3-oxazin-4-one scaffold to a quinazolinone derivative is a well-established transformation in heterocyclic chemistry. However, this reaction is exclusively characteristic of the benzofused analogues, known as 4H-3,1-benzoxazin-4-ones. The synthesis of quinazolinones requires a starting material that already possesses the requisite fused benzene (B151609) ring, typically derived from anthranilic acid.

The compound 2-ethyl-6-methyl-4H-1,3-oxazin-4-one is a monocyclic heterocycle and lacks the annulated benzene ring that defines the quinazolinone structure. Therefore, its direct interconversion to a quinazolinone derivative is not chemically feasible.

Formation of Pyridone Derivatives from Oxazinones

A significant ring transformation of the 4H-1,3-oxazin-4-one scaffold is its conversion into pyridone derivatives. This reaction proceeds through the interaction of the oxazinone with carbanions derived from active methylene compounds such as ketones, esters, and nitriles. jst.go.jp

The established mechanism involves an initial nucleophilic attack by the carbanion at the electrophilic C-2 position of the 2-ethyl-6-methyl-4H-1,3-oxazin-4-one ring. This attack leads to the formation of a dihydrooxazine intermediate. Depending on the stability of this intermediate, it can undergo a subsequent ring-opening to form an acetoacetamide (B46550) derivative. This linear intermediate then readily undergoes intramolecular cyclization, ultimately yielding a substituted 2-pyridone. jst.go.jp For example, the reaction with acetone (B3395972) would yield a 3-acetyl-4,5-dimethyl-6-ethyl-2-pyridone.

Reagent (Active Methylene Compound)ProductRef.
Acetone3-Acetyl-4,5-dimethyl-6-ethyl-2-pyridone jst.go.jp
Ethyl acetoacetateEthyl 6-ethyl-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate jst.go.jp
Malononitrile6-Ethyl-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile jst.go.jp
Acetophenone3-Benzoyl-6-ethyl-4,5-dimethyl-2-pyridone jst.go.jp

Other Heterocycle Transformations

Beyond the formation of pyridones, the 2-ethyl-6-methyl-4H-1,3-oxazin-4-one scaffold can be transformed into other important heterocyclic systems, notably 1,2,4-triazoles and imidazoles, through reactions with hydrazine derivatives. thieme-connect.de The course of the reaction is dictated by the nature of the hydrazine reagent used.

The general mechanism involves the initial nucleophilic attack of the hydrazine on the C-2 carbon of the oxazinone ring, leading to the cleavage of the C-2-O-1 bond and ring opening. The resulting intermediate then undergoes intramolecular cyclization to form the new heterocyclic ring. thieme-connect.de

Formation of 1,2,4-Triazole Derivatives: Reaction of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one with hydrazine hydrate or phenylhydrazine leads to the formation of 1,2,4-triazole derivatives. The nucleophilic attack by the terminal nitrogen of the hydrazine, followed by ring-opening and recyclization, yields the corresponding 5-substituted-1,2,4-triazoles. thieme-connect.de

ReagentProductRef.
Hydrazine hydrate3-Ethyl-5-(2-oxopropyl)-1H-1,2,4-triazole thieme-connect.de
Phenylhydrazine3-Ethyl-1-phenyl-5-(2-oxopropyl)-1H-1,2,4-triazole thieme-connect.de

Formation of Imidazole Derivatives: When 2-ethyl-6-methyl-4H-1,3-oxazin-4-one is treated with an unsymmetrical hydrazine, such as N,N-dimethylhydrazine, the reaction pathway changes. The nucleophilic attack and subsequent recyclization lead to the formation of 4-hydroxy-imidazole derivatives instead of triazoles. thieme-connect.de

ReagentProductRef.
N,N-Dimethylhydrazine1,2-Dimethyl-5-(1-oxopropan-2-yl)-1H-imidazol-4-ol thieme-connect.de

[4+2] Cycloaddition Reactions: The 4H-1,3-oxazin-4-one ring contains a conjugated 2-aza-1,3-diene system, making it a potential candidate for participating in Diels-Alder or hetero-Diels-Alder ([4+2] cycloaddition) reactions. In these reactions, the oxazinone could react with various dienophiles (e.g., alkenes, alkynes) to form bicyclic adducts, which could serve as intermediates for further transformations. While a common reaction pathway for this class of heterocycles, specific examples involving 2-ethyl-6-methyl-4H-1,3-oxazin-4-one are not extensively documented.

A comprehensive search for scientific literature and spectroscopic data on the specific chemical compound 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- did not yield specific results for its advanced spectroscopic and structural characterization. The search results contained data for structurally related, but distinct, molecules such as various oxazinane, benzoxazinone, and tetrahydropyrimidine derivatives.

Due to the strict requirement to focus solely on "4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-", and the absence of specific experimental data (NMR, IR, HRMS, X-ray diffraction) for this compound in the available search results, it is not possible to generate the detailed, scientifically accurate article as requested in the outline. Providing data from related but different compounds would not adhere to the specified constraints.

Further research would be required to synthesize and characterize this specific compound to generate the experimental data needed to fulfill the detailed sections of the request.

Computational and Theoretical Chemistry Investigations of Oxazinone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For oxazinone systems, DFT is employed to investigate molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular structure of oxazinone derivatives. researchgate.net These optimized geometries provide the most stable arrangement of atoms in the molecule. From these calculations, key electronic descriptors can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

In a study on related heterocyclic systems, DFT calculations have been used to analyze the distribution of electron density and to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net For 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, the carbonyl carbon and the C2 position are expected to be electrophilic, a prediction that can be quantified using DFT-based reactivity descriptors.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 1,3-Oxazin-4-one Core

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy-1.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: These values are illustrative for a general 1,3-oxazin-4-one structure and would be expected to vary with substitution.

Understanding the mechanism of chemical reactions involving oxazinones requires the identification of transition states and the calculation of activation energy barriers. utexas.edu A transition state is a high-energy, transient configuration of atoms that exists between reactants and products. semanticscholar.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational methods, particularly DFT, are employed to locate transition state geometries and compute their energies. researchgate.net For reactions such as the Diels-Alder reaction, in which oxazinones can participate, theoretical calculations can elucidate the concerted or stepwise nature of the mechanism and predict the stereochemical outcome. uq.edu.au A computational analysis of 1,3-oxazin-6-one in Diels-Alder reactions revealed that it leads to kinetic meta isomers. uq.edu.au

For a hypothetical reaction involving 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, computational chemists would model the reaction pathway, calculate the energies of all stationary points (reactants, intermediates, transition states, and products), and construct a reaction energy profile. This profile provides a clear picture of the energetic feasibility of the reaction. joaquinbarroso.com

Molecular Modeling and Conformation Analysis

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Molecular modeling encompasses a range of computational techniques used to predict and analyze the conformations of molecules.

For a molecule like 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, which has flexible substituents (the ethyl group), multiple low-energy conformations may exist. Conformational analysis aims to identify these stable conformers and to determine their relative energies. rsc.org This is often achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields, followed by higher-level quantum chemical calculations (like DFT) to refine the energies of the most stable conformers. researchgate.net

A comparative conformational analysis of 2-pyridin-3-yl-benzo[d] utexas.eduresearchgate.netoxazin-4-one derivatives was performed using various software, followed by molecular docking studies. researchgate.net Such studies are crucial in drug design, where understanding the preferred conformation of a molecule is key to predicting its binding affinity to a biological target.

Computational Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for the interpretation of experimental spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. wiley.comaip.org By calculating these spectra for a proposed structure, a direct comparison with experimental data can confirm or refute the structural assignment.

Vibrational frequencies can be computed using DFT, which, after appropriate scaling, typically show good agreement with experimental IR and Raman spectra. nih.gov These calculations also provide a detailed description of the atomic motions associated with each vibrational mode, aiding in the assignment of spectral bands.

Similarly, NMR chemical shifts and coupling constants can be calculated using quantum chemical methods. These theoretical predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful means of structure elucidation.

For 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, computational spectroscopy could be used to:

Predict the IR spectrum and assign the characteristic C=O and C=N stretching frequencies.

Calculate the ¹H and ¹³C NMR chemical shifts to aid in the assignment of the experimental spectrum.

Simulate the UV-visible spectrum by calculating the energies and oscillator strengths of electronic transitions, providing insight into the molecule's photophysical properties.

Structure-Reactivity Relationships from Theoretical Studies

Theoretical studies can establish quantitative structure-reactivity relationships (QSRR) by correlating computed molecular properties with observed chemical reactivity or biological activity. By systematically modifying the structure of a parent molecule, such as 2-ethyl-6-methyl-4H-1,3-oxazin-4-one, and calculating various electronic and steric descriptors, one can build a model that predicts the reactivity of new derivatives.

For example, by calculating properties such as the HOMO-LUMO gap, electrostatic potential, and various atomic charges for a series of substituted oxazinones, it is possible to understand how different functional groups influence the molecule's susceptibility to a particular reaction. These insights are invaluable for the rational design of new compounds with desired chemical properties.

Strategic Applications in Organic Synthesis and Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The 4H-1,3-oxazin-4-one scaffold serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites. The electrophilic carbons at the C2, C4, and C6 positions are susceptible to nucleophilic attack, which can lead to a variety of chemical transformations. The reactivity of the 2- and 6-positions is particularly notable in analogues such as 2-aryl-6-methyl-4H-1,3-oxazin-4-ones.

The reaction of these oxazinones with carbanions derived from active methylene (B1212753) compounds, such as ketones, esters, and nitriles, demonstrates their utility as synthons. The initial step of these reactions typically involves the nucleophilic attack of the carbanion at the C2-position of the oxazinone ring. This addition leads to the formation of a dihydrooxazine intermediate. The stability and subsequent reaction pathway of this intermediate are dependent on the nature of the substituent at the C2-position. For instance, in the case of 2-aryl-6-methyl-4H-1,3-oxazin-4-ones, the reaction with carbanions leads to stable 2-substituted-2-aryl-3,4-dihydro-2H-1,3-oxazin-4-ones when the attacking nucleophile generates a quaternary carbon at the C2-position. However, if a tertiary carbon is formed, the intermediate is less stable and can undergo ring-opening.

This reactivity allows for the introduction of a variety of functional groups and the construction of new carbon-carbon bonds, highlighting the role of the 4H-1,3-oxazin-4-one core as a valuable building block for the synthesis of complex organic molecules.

Precursors for the Directed Synthesis of Diverse Heterocyclic Frameworks

One of the most significant applications of 2,6-disubstituted-4H-1,3-oxazin-4-ones in organic synthesis is their use as precursors for the synthesis of other heterocyclic frameworks. The susceptibility of the oxazine (B8389632) ring to nucleophilic attack and subsequent ring-opening provides a powerful strategy for ring transformation reactions.

A prime example of this is the conversion of 2-aryl-6-methyl-4H-1,3-oxazin-4-ones into highly substituted 2-pyridone derivatives. When the dihydrooxazine intermediate formed from the nucleophilic attack at C2 bears a tertiary carbon, it can undergo ring-opening to form an acetoacetamide (B46550) derivative. This linear intermediate can then undergo an intramolecular cyclization to yield a 3-acetyl-2-pyridone derivative. This transformation provides a synthetic route to functionalized pyridines, which are an important class of heterocycles in medicinal chemistry and materials science.

Table 1: Ring Transformation of 2-Aryl-6-methyl-4H-1,3-oxazin-4-ones to 3-Acetyl-2-pyridone Derivatives
Oxazinone ReactantNucleophile (Carbanion Source)Resulting Pyridone ProductReference
2-Phenyl-6-methyl-4H-1,3-oxazin-4-oneEthyl acetoacetate3-Acetyl-4-hydroxy-6-methyl-5-phenyl-2-pyridone rsc.org
2-(4-Chlorophenyl)-6-methyl-4H-1,3-oxazin-4-oneMalononitrile3-Acetyl-5-(4-chlorophenyl)-4-cyano-6-methyl-2-pyridone rsc.org
2-(4-Methoxyphenyl)-6-methyl-4H-1,3-oxazin-4-oneAcetylacetone3,5-Diacetyl-4,6-dimethyl-5-(4-methoxyphenyl)-2-pyridone rsc.org

Development of Novel Synthetic Methodologies Utilizing the Oxazine Core

The importance of the 4H-1,3-oxazin-4-one scaffold in organic synthesis has driven the development of novel and efficient synthetic methodologies for its construction. Traditional methods often require harsh conditions or have limited substrate scope. Modern organometallic catalysis has provided milder and more versatile routes to this heterocyclic core.

One such novel methodology is the Iridium-catalyzed one-pot synthesis of 1,3-oxazin-4-ones from secondary amides and acyl chlorides. rsc.org This method is notable for its good yields, broad substrate scope, and mild reaction conditions, making it a highly attractive approach for the synthesis of both monocyclic and bicyclic 1,3-oxazin-4-ones. rsc.org

Another innovative approach is the Rhodium-catalyzed ring expansion of isoxazoles to form 4H-1,3-oxazines. nih.gov This transformation proceeds through the reaction of an isoxazole (B147169) with a rhodium carbenoid, which is thought to form an ylide intermediate. This intermediate can then undergo a 1,2-shift or a ring-opening/6π-electrocyclization sequence to yield the 4H-1,3-oxazine product in good to excellent yields. nih.gov This methodology is compatible with a range of functional groups on the isoxazole ring, including siloxy, halo, and ester functionalities. nih.gov

These modern synthetic methods represent significant advances in the synthesis of the 4H-1,3-oxazin-4-one core, providing chemists with powerful tools for the construction of these valuable heterocyclic building blocks.

Table 2: Novel Synthetic Methodologies for the 4H-1,3-Oxazin-4-one Core
MethodologyCatalystStarting MaterialsKey FeaturesReference
One-pot formal condensationIridium complexSecondary amides, Acyl chloridesGood yields, broad substrate scope, mild conditions, one-pot procedure rsc.org
Ring expansionRhodium(II) acetateIsoxazoles, DiazoacetatesGood to excellent yields, compatible with various functional groups nih.gov

Applications in Material Science and Chemical Production

The application of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one and its close analogues in material science and chemical production is an area that is not extensively documented in the current scientific literature. While the broader family of oxazines has found applications in the development of polymers and functional materials, these are typically derived from structurally distinct oxazine precursors.

For example, the ring-opening polymerization of 1,3-benzoxazines, which contain a fused benzene (B151609) ring, is a well-established method for producing high-performance phenolic-type thermosetting polymers known as polybenzoxazines. mdpi.commdpi.com Similarly, the isomerization polymerization of 5,6-dihydro-4H-1,3-oxazines leads to the formation of poly(N-acylethylenimine)s, a class of polymers with interesting properties. acs.orgacs.org However, the 4H-1,3-oxazin-4-one ring system of the title compound does not readily lend itself to the same polymerization pathways due to its different chemical structure and reactivity.

There is no available information to suggest that 2-ethyl-6-methyl-4H-1,3-oxazin-4-one or its close analogues are used in the production of polymeric materials.

Furthermore, a comprehensive search of the scientific literature did not reveal any information on the use of 2-ethyl-6-methyl-4H-1,3-oxazin-4-one or related 2,6-dialkyl-4H-1,3-oxazin-4-ones as optical bleaching agents. While some heterocyclic compounds, including certain oxadiazole derivatives, are known to exhibit optical brightening properties, this application has not been reported for the 4H-1,3-oxazin-4-one class of compounds. nih.govresearchgate.netresearchgate.net Further research is required to explore the potential of this class of compounds in materials science and other industrial applications.

Q & A

Q. Table 1: Key Variables in Solvent Optimization (Factorial Design Example)

VariableLevel 1Level 2Response Metric
Solvent PolarityDMSOTHFYield (%)
Temperature25°C60°CPurity (HPLC)
Catalyst Loading5 mol%10 mol%Reaction Time

Q. Table 2: AI/Simulation Tools for Synthesis Optimization

Tool/PlatformApplicationReference
COMSOL MultiphysicsHeat/mass transfer modeling
ICReDDReaction path search & validation
DFT SoftwareMechanistic pathway analysis

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